N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Description

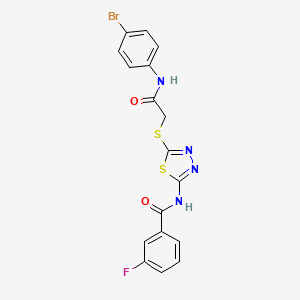

The compound N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide features a 1,3,4-thiadiazole core substituted with a 3-fluorobenzamide group and a 2-((4-bromophenyl)amino)-2-oxoethylthio side chain. This structure combines electron-withdrawing (fluorine, bromine) and hydrogen-bonding (amide, thioether) groups, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4O2S2/c18-11-4-6-13(7-5-11)20-14(24)9-26-17-23-22-16(27-17)21-15(25)10-2-1-3-12(19)8-10/h1-8H,9H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAXHMXGJVSEEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data tables.

Structural Overview

The compound features a complex structure that includes:

- A thiadiazole ring, which is known for its biological significance.

- A bromophenyl group that enhances its pharmacological properties.

- A fluorobenzamide moiety that may influence its interaction with biological targets.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A study demonstrated that thiadiazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. The presence of electron-withdrawing groups like bromine and fluorine is believed to enhance this activity by increasing the compound's lipophilicity and stability in biological systems .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been documented. The compound has shown promising results against both gram-positive and gram-negative bacteria.

- Case Study : A recent investigation into the antimicrobial efficacy of similar compounds found that derivatives with thiadiazole rings displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The structural modifications, particularly at the phenyl ring, significantly influenced their antimicrobial potency .

Antiviral Activity

Thiadiazole derivatives have been evaluated for their antiviral properties as well. Preliminary studies suggest that these compounds can inhibit viral replication.

- Research Insights : In vitro studies indicated that certain thiadiazole compounds were effective against viruses such as influenza and HIV. The mechanism of action is thought to involve interference with viral entry or replication processes .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Lipophilicity | High |

| Metabolism | Hepatic |

| Toxicity | Low (in preliminary studies) |

Studies suggest that modifications in the chemical structure can significantly affect these parameters. For instance, the introduction of halogen atoms generally enhances lipophilicity and solubility, which are favorable for drug absorption .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

- Bromophenyl Group : Enhances anticancer activity due to increased electron density.

- Fluorine Substitution : Improves binding affinity to biological targets.

- Thiadiazole Core : Essential for maintaining biological activity across various assays.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiadiazole derivatives, including this compound, exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity observed in studies:

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4BrABT | E. coli | 10 µM |

| 4BrABT | S. aureus | 15 µM |

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer potential of N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide has been explored through various in vitro assays. The following table outlines its cytotoxic effects against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 7.7 | DNA synthesis inhibition |

| A549 | 22.8 | Non-apoptotic cell death |

| TE671 | 26 | Cell cycle arrest |

The compound demonstrates selective cytotoxicity against cancer cells while sparing normal cells, indicating its potential as a targeted cancer therapy.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related thiadiazole derivatives. For instance, compounds similar to this one have shown protective effects against neurotoxicity induced by chemotherapy agents like cisplatin and excitotoxicity from glutamate exposure. This dual action suggests potential applications in treating both cancer and neurodegenerative conditions.

Case Studies

A notable case study evaluated the effects of a thiadiazole derivative on neuronal cultures subjected to stressors. The results indicated that concentrations effective in inhibiting cancer cell proliferation did not exhibit significant toxicity in neuronal cells. This finding supports the potential for developing drugs that can address both cancer and neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substitution Effects

The compound’s closest analogues include derivatives with variations in aryl substituents, halogenation patterns, and side-chain modifications. Key examples from the literature are summarized below:

Table 1: Structural Analogues and Key Features

- Halogenation Effects : The 4-bromophenyl group in the target compound introduces steric bulk and lipophilicity compared to smaller halogens (e.g., 3-chlorophenyl in 8f or 4-fluorobenzyl in 5j ). Bromine’s electron-withdrawing nature may enhance binding affinity in hydrophobic pockets, as seen in brominated antifungal agents .

- Fluorine Substitution: The 3-fluorobenzamide group likely improves metabolic stability and bioavailability compared to non-fluorinated analogues (e.g., 5k with methoxyphenoxy ). Fluorine’s electronegativity can also influence dipole interactions in target binding .

Physicochemical Properties

- Melting Points : The target compound’s melting point is expected to align with analogues bearing bulky substituents (e.g., 8g at 150–153°C and 3d decomposing at 250°C ). Bromine’s polarizability may elevate melting points relative to chlorine or fluorine derivatives.

- Synthetic Yields : Yields for similar compounds range from 56% (8g ) to 88% (5h ), influenced by steric hindrance and reaction conditions . The target compound’s synthesis would likely require optimized coupling steps for the 4-bromophenyl group.

Q & A

Q. What are the optimal synthetic routes for N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide, and how can reaction yields be improved?

Methodological Answer:

- Stepwise Synthesis : Begin with the preparation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), as demonstrated in analogous thiadiazole syntheses .

- Functionalization : React the thiadiazole intermediate with 4-bromophenyl isocyanate to introduce the bromophenylamide moiety. Use pyridine as a solvent and catalyst for amide bond formation, as described in benzamide coupling reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol to isolate the final compound. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of 3-fluorobenzoyl chloride) and reaction time (12–24 hours) to minimize side products.

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. The 4-bromophenyl group typically shows aromatic protons at δ 7.4–7.6 ppm, while the thiadiazole sulfur induces deshielding in adjacent carbons (~160–170 ppm) .

- IR : Confirm amide C=O stretches at ~1650–1680 cm⁻¹ and thioether C-S at ~650–700 cm⁻¹ .

- X-ray Crystallography :

Advanced Research Questions

Q. How do electronic and steric effects of the 4-bromophenyl and 3-fluorobenzamide groups influence the compound’s reactivity or biological activity?

Methodological Answer:

- Computational Analysis :

- Biological Assays :

Q. What strategies resolve contradictions in spectral data or crystallographic refinement for this compound?

Methodological Answer:

- Spectral Discrepancies :

- Crystallographic Challenges :

Q. How can computational modeling predict the compound’s pharmacokinetic properties or binding modes?

Methodological Answer:

- ADMET Prediction :

- Molecular Docking :

- Dock the compound into target protein active sites (e.g., using AutoDock Vina). Prioritize poses where the thiadiazole sulfur forms hydrogen bonds with catalytic residues .

Q. What in vitro assays are most suitable for evaluating this compound’s biological activity, and how are false positives mitigated?

Methodological Answer:

- Assay Design :

- Controls :

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

Methodological Answer:

- Forced Degradation Studies :

- Thermogravimetric Analysis (TGA) :

- Determine decomposition temperature (Td) to guide storage conditions. Expect stability up to ~200°C based on analogous benzamide derivatives .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

Methodological Answer:

- Scale-Up Issues :

- Purity Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.